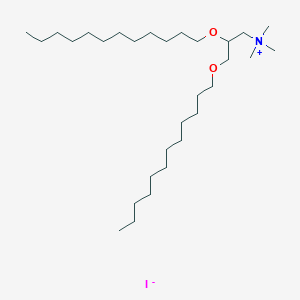
2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide is a quaternary ammonium compound with the molecular formula C30H64INO2. This compound is known for its surfactant properties and is used in various applications, including chemical synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide typically involves the quaternization of 2,3-bis(dodecyloxy)propan-1-amine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent such as diethyl ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver salts (e.g., AgCl, AgBr) to facilitate the exchange of the iodide ion.
Oxidation and Reduction: May involve the use of oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Yield the corresponding quaternary ammonium salts with different anions.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis to facilitate the transfer of reactants between different phases.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
Industry: Utilized in the formulation of detergents and cleaning agents.
Wirkmechanismus
The mechanism of action of 2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide primarily involves its surfactant properties. The compound can reduce the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in applications such as drug delivery and antimicrobial formulations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium Chloride (DTAC): Similar in structure but with a different anion.
Uniqueness
2,3-Bis(dodecyloxy)-N,N,N-trimethylpropan-1-aminium iodide is unique due to its dual long alkyl chains, which enhance its surfactant properties compared to other quaternary ammonium compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong surface activity and membrane disruption.
Eigenschaften
CAS-Nummer |
264256-87-3 |
|---|---|
Molekularformel |
C30H64INO2 |
Molekulargewicht |
597.7 g/mol |
IUPAC-Name |
2,3-didodecoxypropyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C30H64NO2.HI/c1-6-8-10-12-14-16-18-20-22-24-26-32-29-30(28-31(3,4)5)33-27-25-23-21-19-17-15-13-11-9-7-2;/h30H,6-29H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PFLHQTWLAACKNR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCCCCC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)
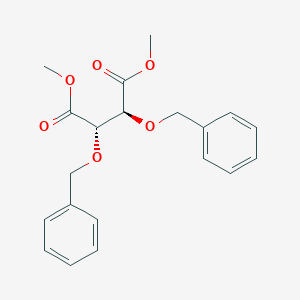

![3-[1-(1-Hydroxycyclohexyl)propyl]-1H-quinoxalin-2-one](/img/structure/B12583771.png)
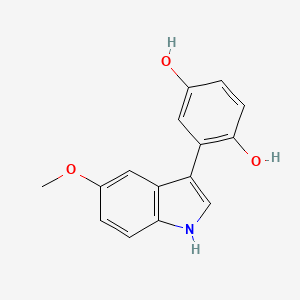
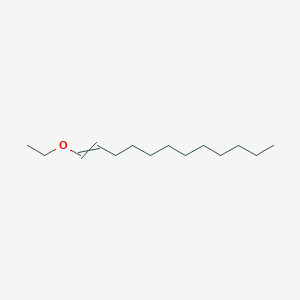
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
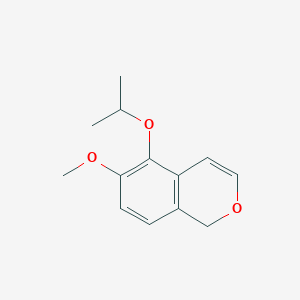
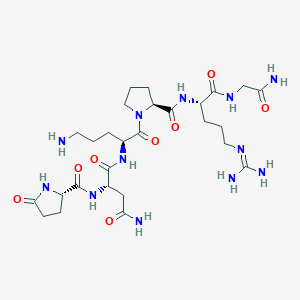
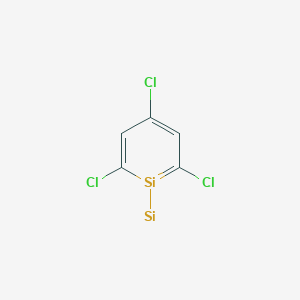
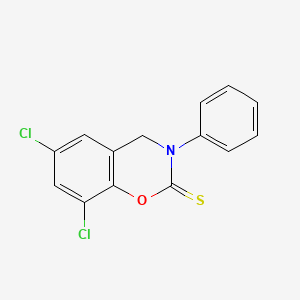
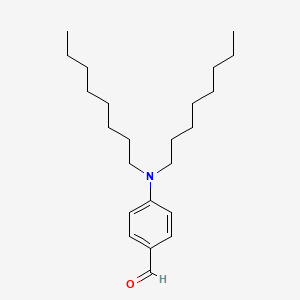
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
![2-{[(2S)-2-Methylbutoxy]carbonyl}benzoate](/img/structure/B12583804.png)
